molecular formula C11H19NO5 B8011416 5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid

5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid

Cat. No.: B8011416
M. Wt: 245.27 g/mol
InChI Key: ZUXNWTSXNXSGIT-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through various cyclization reactions.

    Introduction of the Boc Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Amination: The amine group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common.

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the tetrahydropyran ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    4-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid: Similar structure but with a different position of the amine group.

Uniqueness

The unique positioning of the functional groups in 5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid allows for specific interactions and reactions that may not be possible with similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-4-7(9(13)14)5-16-6-8/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXNWTSXNXSGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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